Cas no 90435-23-7 (Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester)

Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester structure
90435-23-7 structure
Nome del prodotto:Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Numero CAS:90435-23-7
MF:C8H16O3
MW:160.210843086243
CID:788768
PubChem ID:545852

Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
    • tert-butyl 3-hydroxybutanoate
    • 1,1-Dimethylethyl 3-hydroxybutanoate (ACI)
    • Butyric acid, 3-hydroxy-, tert-butyl ester (7CI)
    • tert-Butyl 3-hydroxybutyrate
    • 3-Hydroxy-butyric acid tert-butyl ester;t-Butyl-3-hydroxybutanoate
    • t-butyl-3-hydroxybutanoate
    • AKOS032947514
    • 90435-23-7
    • BCP34077
    • 3-hydroxy-butyric acid tert-butyl ester
    • DTXSID50338002
    • PKPVFILAHLKSNJ-UHFFFAOYSA-N
    • AT12506
    • SB44519
    • DA-01282
    • EN300-6482901
    • tert-Butyl 3-hydroxybutanoate #
    • CS-0372996
    • Z1509059098
    • 3-Hydroxybutyric acid, t-butyl ester
    • SCHEMBL1260631
    • Inchi: 1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3
    • Chiave InChI: PKPVFILAHLKSNJ-UHFFFAOYSA-N
    • Sorrisi: O=C(CC(C)O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 160.109944368g/mol
  • Massa monoisotopica: 160.109944368g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 4
  • Complessità: 135
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.8
  • Superficie polare topologica: 46.5Ų

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Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Azobisisobutyronitrile ,  Tributylstannane ,  Sodium iodide Solvents: 1,2-Dimethoxyethane
Riferimento
A facile chemo and regioselective reductive opening of 1,2-epoxides via free radical reaction
Bonini, Carlo; Di Fabio, Romano, Tetrahedron Letters, 1988, 29(7), 819-22

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  1 d, 30 °C
Riferimento
Asymmetric reduction of a ketone by knockout mutants of a cyanobacterium
Takemura, Tetsuo; Akiyama, Kaori; Umeno, Nobuaki; Tamai, Yukiko; Ohta, Hisataka; et al, Journal of Molecular Catalysis B: Enzymatic, 2009, 60(1-2), 93-95

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen Solvents: Methanol ,  Water ;  5 - 50 atm, 50 °C → 100 °C
Riferimento
2,2-Biphospholane-1,1-bis(1,1-dimethylethyl)-(1S,1S,2R,2R)-(9CI)
Sun, Xianfeng; Zhang, Xumu, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), (η6-benzene)chloro[1,1′-(2,2,2′,2′-tetramethyl[4,4′-bi-1,3-benzod… Solvents: Ethanol ;  8 h, 20 bar, 70 °C
Riferimento
Ru-Catalyzed Asymmetric Hydrogenation of 3-Oxoglutaric Acid Derivatives via Solvent-Assisted Pinpoint Recognition of Carbonyls in Close Chemical Propinquity
Li, Wanfang; Ma, Xin; Fan, Weizheng; Tao, Xiaoming; Li, Xiaoming; et al, Organic Letters, 2011, 13(15), 3876-3879

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium ,  (4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[bis(1,3-benzodioxol-5-yl)phosphine] Solvents: Ethanol ,  Dichloromethane ;  1 h, 50 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ;  30 atm, 65 °C
Riferimento
Synthesis of a bulky and electron-rich derivative of SEGPhos and its application in Ru-catalyzed enantioselective hydrogenation of β-keto esters
Wan, Xiaobing; Sun, Yanhui; Luo, Yunfei; Li, Dao; Zhang, Zhaoguo, Journal of Organic Chemistry, 2005, 70(3), 1070-1072

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium ,  Phosphine, [(4S)-4,4′′-bispiro[1,3-benzodioxole-2,1′-cyclopentane]-5,5′′-diyl]bi… ,  Phosphine, [(4R)-4,4′′-bispiro[1,3-benzodioxole-2,1′-cyclopentane]-5,5′′-diyl]bi… Solvents: Ethanol ;  20 h, 30 atm, 65 °C
Riferimento
Chiral biphosphine ligands for the Ru-catalyzed enantioselective hydrogenation of β-ketoesters
Sun, Yanhui; Wan, Xiaobing; Guo, Minjie; Wang, Donghui; Dong, Xicheng; et al, Tetrahedron: Asymmetry, 2004, 15(14), 2185-2188

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Samarium Solvents: Tetrahydrofuran
1.2 Solvents: Hexane ,  Ethyl acetate
Riferimento
Reduction and Coupling Reactions of Carbonyl Compounds Using Samarium Metal in Aqueous Media
Talukdar, Sanjay; Fang, Jim-Min, Journal of Organic Chemistry, 2001, 66(1), 330-333

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Riferimento
4-Amino-2-alkyl-butyramides as small molecule CCR2 antagonists with favorable pharmacokinetic properties
Butora, Gabor; Morriello, Gregori J.; Kothandaraman, Shankaran; Guiadeen, Deodialsingh; Pasternak, Alexander; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(18), 4715-4722

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium borohydride ;  0 °C → rt
Riferimento
Biocatalytic deracemization of aliphatic β-hydroxy esters: Improving the enantioselectivity by optimization of reaction parameters
Venkataraman, Sowmyalakshmi; Chadha, Anju, Journal of Industrial Microbiology & Biotechnology, 2015, 42(2), 173-180

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Diethylzinc ,  N,N′-Bis[(1R)-1-phenylethyl]-1,2-ethanediamine Solvents: Methanol ,  Toluene ;  8 h, rt
Riferimento
[Zinc-diamine]-catalyzed hydrosilylation of ketones in methanol. New developments and mechanistic insights
Bette, Virginie; Mortreux, Andre; Savoia, Diego; Carpentier, Jean-Francois, Advanced Synthesis & Catalysis, 2005, 347, 289-302

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium ,  Phosphine, [(1R)-6,6′-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy][1,1′-biphenyl]-… Solvents: Dimethylformamide ;  10 min, 100 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ,  Dichloromethane ;  24 h, 40 atm, 60 °C
Riferimento
Dendritic BIPHEP: Synthesis and application in asymmetric hydrogenation of β-keto esters
Deng, Guo-Jun; Li, Guo-Rui; Zhu, Ling-Yun; Zhou, Hai-Feng; He, Yan-Mei; et al, Journal of Molecular Catalysis A: Chemical, 2006, 244(1-2), 118-123

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium, (η6-benzene)[(3R)-4,4′-bis[bis(4-methoxyphenyl)phosphino]-2,2′,6,6′-t… Solvents: Ethanol ;  1 h, 4.5 MPa, 80 °C; 80 °C → rt
Riferimento
Synthesis of a new bipyridyl diphosphine ligand and its application to asymmetric hydrogenation of β-keto esters
Chen, Li; Ma, Meng-Lin; Peng, Zong-Hai; Chen, Hua, Youji Huaxue, 2008, 28(10), 1724-1728

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol
Riferimento
Asymmetric carbonyl reductions with microbial ketoreductases
Sorgedrager, Menno J.; van Rantwijk, Fred; Huisman, Gjalt W.; Sheldon, Roger A., Advanced Synthesis & Catalysis, 2008, 350, 2322-2328

Metodo di produzione 14

Condizioni di reazione
1.1 Catalysts: Benzenemethanol, α-[1-(di-2-propenylamino)ethyl]-, [S-(R*,S*)]-
Riferimento
(1R,2S)-N-Methylephedrine
Soai, Kenso, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(3R)-4,4′-bis(diphenylphosphino-κP)-2,2′,6,6′-tetramethoxy-3,3′-bipy… Solvents: Methanol ,  1-Butyl-3-methylimidazolium hexafluorophosphate ;  20 h, 1000 psi, rt
Riferimento
Ruthenium catalyzed asymmetric hydrogenation of α- and β-keto esters in ionic liquids using chiral P-Phos ligand
Lam, Kim Hung; Xu, Lijin; Feng, Lichun; Ruan, Jiwu; Fan, Qinghua; et al, Canadian Journal of Chemistry, 2005, 83(6-7), 903-908

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium Solvents: Ethanol ;  20 h, 4 MPa, 60 °C
Riferimento
Asymmetric hydrogenation β-ketoesters catalyzed by Ru complex with para-alkoxy substituted MeO-BIPHEP type diphosphine ligands
Peng, Zonghai; Ma, Menglin; Fu, Haiyan; Chen, Hua; Li, Xianjun, Cuihua Xuebao, 2010, 31(2), 191-194

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(3R)-4,4′-bis(diphenylphosphino-κP)-2,2′,6,6′-tetramethoxy-3,3′-bipy… Solvents: Methanol ,  1-Butyl-3-methylimidazolium hexafluorophosphate ;  20 h, 1000 psi, rt
Riferimento
Ruthenium catalyzed asymmetric hydrogenation of α- and β-ketoesters in room temperature ionic liquids using chiral P-Phos ligand
Xu, Lijin; Lam, Kim Hung; Ruan, Jiwu; Fan, Qinghua; Chan, Albert S. C., ACS Symposium Series, 2007, 950, 224-234

Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Raw materials

Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Preparation Products

Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90435-23-7)Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
A935424
Purezza:99%
Quantità:1g
Prezzo ($):253.0